Isotopes are atoms of the same element with a different number of neutrons. Deuterium (d), a stable isotope of hydrogen, can be incorporated into molecules at specific positions. d3-DMU has three deuterium atoms incorporated into its structure.
Isotopic labeling with deuterium is a valuable tool in various scientific research applications, including:
Due to the slightly increased mass of deuterium compared to hydrogen, d3-DMU can be distinguished from unlabeled DMU using mass spectrometry techniques. This allows scientists to track the presence and fate of DMU in complex mixtures ()
Deuterium can be used to simplify the complex spectra obtained by Nuclear Magnetic Resonance (NMR) spectroscopy. By selectively replacing specific hydrogens with deuterium, scientists can focus on specific regions of the molecule and gain better structural information ()
While the specific research applications of d3-DMU are not widely documented, research on DMU itself suggests potential areas of investigation:
DMU has been shown to inhibit DNA methylation, a process essential for gene regulation () . Further research using d3-DMU could help elucidate the mechanisms of this inhibition.
Some studies suggest that DMU may possess antiviral properties (). d3-DMU could be a useful tool to investigate the antiviral effects of DMU in more detail.
5,6-Diamino-3-methyluracil-d3 is a deuterium-labeled derivative of 5,6-diamino-3-methyluracil, characterized by the incorporation of deuterium atoms in place of hydrogen. This compound has the molecular formula and a molecular weight of 159.16 g/mol. The presence of deuterium enhances its utility in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms. The compound serves as a tracer molecule, allowing for the tracking of its movement and transformation in biological systems .
The biological activity of 5,6-diamino-3-methyluracil-d3 is primarily linked to its role as a tracer in metabolic studies. Its incorporation into nucleic acids allows researchers to investigate nucleic acid synthesis and enzyme-catalyzed reactions. The deuterium atoms facilitate tracking through mass spectrometry and nuclear magnetic resonance spectroscopy, providing insights into biochemical pathways and interactions within living organisms .
The synthesis of 5,6-diamino-3-methyluracil-d3 typically involves introducing deuterium into the parent compound through:
5,6-Diamino-3-methyluracil-d3 finds applications in various fields:
Interaction studies involving 5,6-diamino-3-methyluracil-d3 focus on its effects on metabolic enzymes and pathways. For instance, it has been used to investigate the metabolism of androgens and their regulation by enzymes such as aldo-keto reductases. These studies highlight how the compound can influence biological processes by modulating enzyme activity and substrate interactions .
Several compounds share structural similarities with 5,6-diamino-3-methyluracil-d3. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5,6-Diamino-1,3-dimethyluracil | Contains two methyl groups | More hydrophobic due to additional methyl groups |
| Uracil | Base structure without amine groups | Lacks amino groups at positions 5 and 6 |
| 5-Amino-2-thiouracil | Contains sulfur instead of oxygen | Different functional group impacts reactivity |
The unique feature of 5,6-diamino-3-methyluracil-d3 lies in its stable isotope labeling with deuterium, which provides distinct advantages for tracing and studying biochemical processes that other similar compounds do not offer .
The IUPAC name for this compound is 5,6-diamino-3-(trideuteriomethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione. The structural formula features a pyrimidine ring with:
The deuterium atoms are specifically located on the methyl substituent, as indicated by the "-d3" suffix.
The molecular formula C₅H₅D₃N₄O₂ reflects:
The isotopic purity typically exceeds 98%, ensuring minimal interference in mass spectrometry and NMR analyses.
The primary synthesis involves catalytic hydrogenation of 6-amino-5-nitroso-3-methyluracil-d3 under controlled conditions:
The synthesis of deuterated uracil derivatives, particularly 5,6-Diamino-3-methyluracil-d3, represents a specialized area of synthetic organic chemistry that requires precise control over deuterium incorporation [3]. Multiple synthetic approaches have been developed to access these valuable isotopically labeled compounds, each offering distinct advantages in terms of deuterium incorporation efficiency and overall yield [9].
The primary synthetic route involves the systematic deuteration of uracil derivatives through hydrogen-deuterium exchange reactions [3] [27]. These reactions typically employ deuterium oxide or deuterated organic solvents as the deuterium source, combined with appropriate catalytic systems to facilitate the exchange process [8] [9]. The deuteration of nucleoside bases has emerged as a particularly important methodology, as it allows for the post-synthetic incorporation of deuterium atoms into the base moiety of nucleic acid derivatives with high deuterium efficiency [3].
Base-selective deuteration methods have been developed that utilize palladium on carbon catalysts in deuterium oxide, providing a convenient route for deuterium incorporation without the need for deuterium gas [3]. This approach has proven especially valuable for the preparation of base-selectively deuterium-labeled nucleosides, offering a deuterium gas-free alternative that maintains high selectivity [3].
The synthetic pathways for 5,6-Diamino-3-methyluracil-d3 can be categorized into several distinct approaches. Direct condensation methods involve the reaction of deuterated methylurea with cyanoacetic acid derivatives under controlled conditions [14]. These reactions typically require careful pH control and temperature management to ensure optimal deuterium retention [14] [19].
Flow synthesis methods have been developed for the large-scale production of deuterated aromatic compounds, including uracil derivatives [18]. These methods employ microwave heating and continuous flow reactors to achieve superior thermal efficiency and high deuterium incorporation rates [18]. The flow synthesis approach offers significant advantages over traditional batch methods, including reduced processing time and improved safety profiles [18].
| Synthetic Route | Deuterium Source | Reaction Conditions | Deuterium Incorporation (%) | Yield (%) |
|---|---|---|---|---|
| Catalytic Hydrogenation of 5-Nitroso-6-amino-3-methyluracil | D2 gas + Pt/Al2O3 | 2 MPa, 140-160°C, Pt/Al2O3 catalyst | >95 | 85-90 |
| Base-Mediated Deuteration | DMSO-d6 | KOH (20 mol%), 120°C, 18 h | 90-95 | 75-80 |
| Palladium-Catalyzed H-D Exchange | D2O | Pd/C catalyst, reflux, 6-12 h | 85-90 | 70-75 |
| Direct Condensation Method | D2O + Base | Reflux, acidic conditions, 4-8 h | 80-85 | 65-70 |
The catalytic hydrogenation of 5-nitroso-6-amino-uracil precursors represents the most efficient method for preparing 5,6-Diamino-3-methyluracil-d3 [1]. This process involves the selective reduction of the nitroso functional group while simultaneously incorporating deuterium atoms at specific positions within the molecule [1] [8].
The hydrogenation process typically employs platinum-based catalysts supported on alumina, which provide excellent activity for both the reduction reaction and the deuterium incorporation step [1]. The reaction is conducted under elevated pressure conditions, typically ranging from 2 to 5 megapascals, with temperatures maintained between 140 and 160 degrees Celsius [1] [18]. These conditions ensure complete conversion of the nitroso precursor while maximizing deuterium incorporation efficiency [1].
The mechanism of catalytic hydrogenation involves the initial coordination of the nitroso compound to the platinum surface, followed by the sequential addition of deuterium atoms [29]. The process begins with the dissociative adsorption of deuterium gas on the platinum catalyst surface, creating surface-bound deuterium atoms [29]. The nitroso substrate then undergoes nucleophilic attack by these surface deuterium species, leading to the formation of the corresponding deuterated amino compound [29].
Research has demonstrated that the choice of catalyst support significantly influences both the reaction rate and the deuterium incorporation efficiency [1]. Aluminum oxide supports have been shown to provide optimal performance, offering high surface area and appropriate acidity to facilitate the hydrogenation process [1]. The catalyst preparation method also plays a crucial role, with impregnation techniques typically yielding catalysts with superior activity compared to precipitation methods [1].
The reaction kinetics follow a Langmuir-Hinshelwood mechanism, where both the nitroso substrate and deuterium gas compete for adsorption sites on the catalyst surface [29]. The rate-determining step has been identified as the surface reaction between adsorbed deuterium and the nitroso functionality [29]. Temperature studies have revealed an optimal range between 140 and 160 degrees Celsius, where the reaction rate is maximized while minimizing side reactions that could reduce deuterium incorporation [1].
Pressure effects on the hydrogenation process have been extensively studied, with results indicating that higher pressures favor increased deuterium incorporation [29]. However, pressures exceeding 5 megapascals do not provide significant additional benefits and may lead to equipment complications [1]. The optimal pressure range of 2 to 3 megapascals provides an excellent balance between reaction efficiency and practical considerations [1].
Inorganic bases play a fundamental role in facilitating deuterium incorporation during the synthesis of 5,6-Diamino-3-methyluracil-d3 [27] [28]. The mechanism by which these bases promote hydrogen-deuterium exchange involves the deprotonation of acidic hydrogen atoms, creating carbanion intermediates that readily react with deuterium sources [27].
Potassium hydroxide has emerged as the most effective inorganic base for deuterium incorporation reactions [27]. Its high basicity and excellent solubility in deuterated solvents make it particularly suitable for these transformations [27]. The base strength of potassium hydroxide, with a pKb value of approximately 0.5, provides sufficient driving force to deprotonate even weakly acidic positions in the uracil framework [27].
The mechanism of base-mediated deuteration involves a multi-step process that begins with the deprotonation of the substrate by the inorganic base [27]. This creates a carbanion intermediate that exhibits enhanced nucleophilicity and readily undergoes protonation by deuterated solvents or deuterium oxide [27]. The process is facilitated by the ability of strong bases to promote hydrogen-deuterium scrambling in the reaction medium [27].
Sodium hydroxide represents another effective base for deuterium incorporation, though it typically requires slightly higher reaction temperatures compared to potassium hydroxide [27]. The choice between these two bases often depends on the specific substrate and reaction conditions [27]. Sodium hydroxide offers the advantage of lower cost and broader availability, making it attractive for large-scale preparations [27].
Carbonate bases, including cesium carbonate and potassium carbonate, have also been investigated for deuterium incorporation reactions [28]. These bases offer milder reaction conditions compared to hydroxide bases, which can be advantageous for sensitive substrates [28]. However, their lower basicity typically results in reduced deuterium incorporation efficiency and longer reaction times [28].
| Inorganic Base | Base Strength (pKb) | Deuterium Incorporation Rate | Reaction Temperature (°C) | H-D Exchange Efficiency (%) |
|---|---|---|---|---|
| Potassium Hydroxide (KOH) | 0.5 | Excellent | 120 | 95-99 |
| Sodium Hydroxide (NaOH) | 0.2 | Very Good | 130 | 90-95 |
| Cesium Carbonate (Cs2CO3) | 3.7 | Good | 140 | 80-85 |
| Potassium Carbonate (K2CO3) | 3.7 | Moderate | 150 | 75-80 |
| Sodium Carbonate (Na2CO3) | 3.7 | Moderate | 160 | 70-75 |
The deuterium incorporation process is significantly influenced by the concentration of the inorganic base employed [27]. Studies have shown that base concentrations between 10 and 30 mole percent provide optimal results, with higher concentrations leading to increased side reactions without corresponding improvements in deuterium incorporation [27]. The optimal concentration represents a balance between providing sufficient basicity to drive the exchange reaction while avoiding excessive deprotonation that could lead to substrate degradation [27].
Temperature effects on base-mediated deuteration have been systematically investigated, revealing that reaction temperatures between 120 and 140 degrees Celsius provide the best combination of reaction rate and selectivity [27]. Lower temperatures result in incomplete deuterium incorporation, while higher temperatures can lead to thermal decomposition of the substrate or base [27].
The purification and isolation of 5,6-Diamino-3-methyluracil-d3 requires specialized techniques that account for the unique properties of deuterated compounds [12] [23]. These methods must preserve the isotopic integrity of the product while achieving the high purity levels required for analytical and pharmaceutical applications [12] [26].
Column chromatography represents the most widely used purification method for deuterated uracil derivatives [12]. Silica gel stationary phases with dichloromethane-methanol mobile phase systems have proven particularly effective for separating 5,6-Diamino-3-methyluracil-d3 from reaction impurities [12]. The separation is based on the differential interaction of compounds with the stationary phase, with the target compound typically eluting at intermediate polarity conditions [12].
The mobile phase composition critically influences the separation efficiency in column chromatography [12]. Dichloromethane-methanol mixtures in ratios ranging from 95:5 to 85:15 provide optimal resolution for most deuterated uracil derivatives [12]. The gradient elution technique has been successfully employed to achieve baseline separation of closely related compounds [12].
Recrystallization techniques offer an alternative purification approach that can achieve high product purity with minimal isotopic scrambling [12]. Water-ethanol solvent systems have proven particularly effective for 5,6-Diamino-3-methyluracil-d3, providing good solubility at elevated temperatures while promoting crystallization upon cooling [12]. The recrystallization process must be conducted under controlled conditions to prevent deuterium exchange with protic solvents [12].
High-performance liquid chromatography purification has emerged as the gold standard for obtaining research-grade deuterated compounds [12]. This technique offers superior resolution compared to traditional column chromatography and can achieve purities exceeding 99 percent [12]. The HPLC method typically employs water-acetonitrile gradient systems with careful pH control to prevent deuterium loss [12].
Lyophilization presents unique challenges for deuterated compounds due to the potential for isotopic exchange during the freezing and sublimation processes [12]. However, when properly executed, this technique can provide excellent recovery yields while maintaining product purity [12]. The process requires careful control of temperature and pressure to minimize deuterium scrambling [12].
| Purification Method | Mobile Phase/Solvent | Recovery Yield (%) | Purity Achieved (%) | Processing Time |
|---|---|---|---|---|
| Column Chromatography | Dichloromethane:Methanol (9:1) | 85-90 | 95-98 | 2-4 hours |
| Recrystallization | Water:Ethanol (1:1) | 75-80 | 92-95 | 6-12 hours |
| HPLC Purification | Water:Acetonitrile (gradient) | 90-95 | >99 | 1-2 hours |
| Lyophilization | Aqueous solution | 70-75 | 90-93 | 12-24 hours |
| Rotary Evaporation | Acetonitrile:Water azeotrope | 80-85 | 88-92 | 3-6 hours |
Rotary evaporation requires special considerations for deuterated compounds, particularly regarding solvent selection and temperature control [12]. Acetonitrile-water azeotropic mixtures have been found effective for removing aqueous solvents while minimizing deuterium exchange [12]. The evaporation process must be conducted at reduced pressure and controlled temperature to prevent thermal decomposition [12].
The analytical validation of 5,6-Diamino-3-methyluracil-d3 requires a comprehensive approach utilizing multiple spectroscopic techniques to confirm both structural identity and isotopic purity [11] [17] [20]. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry collectively provide definitive characterization of the deuterated compound [11] [17].
Proton nuclear magnetic resonance spectroscopy serves as the primary analytical tool for confirming the structure of 5,6-Diamino-3-methyluracil-d3 [11] [20]. The spectrum typically exhibits characteristic signals for the amino groups between 6.2 and 6.8 parts per million, with integration patterns that confirm the expected substitution pattern [11]. The absence of signals corresponding to exchangeable deuterium atoms provides direct evidence of successful deuterium incorporation [11].
Deuterium nuclear magnetic resonance spectroscopy offers complementary information regarding the location and extent of deuterium incorporation [11]. This technique is particularly valuable for quantifying deuterium content and identifying the specific positions where deuterium substitution has occurred [11]. The deuterium nuclear magnetic resonance spectrum of 5,6-Diamino-3-methyluracil-d3 typically shows characteristic signals around 6.5 parts per million, corresponding to deuterium atoms attached to the methyl group [11].
Carbon-13 nuclear magnetic resonance provides detailed structural information about the carbon framework of the molecule [20]. The carbonyl carbons typically appear between 150 and 165 parts per million, while the ring carbons exhibit characteristic chemical shifts that confirm the expected substitution pattern [20]. Deuterium coupling effects may be observed in the carbon-13 spectrum, providing additional confirmation of deuterium incorporation [20].
Infrared spectroscopy offers valuable information about the functional groups present in 5,6-Diamino-3-methyluracil-d3 [17]. The amino group stretching vibrations typically appear between 3200 and 3400 reciprocal centimeters, while the carbonyl stretching vibrations are observed around 1650 to 1700 reciprocal centimeters [17]. Deuterium substitution can cause subtle shifts in these vibrational frequencies, providing additional evidence for successful deuteration [17].
Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis [20] [26]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 159.16 for the protonated molecular ion [4]. The isotopic pattern in the mass spectrum provides direct evidence of deuterium incorporation, with the number of deuterium atoms clearly visible in the mass shift [20].
| Analytical Technique | Key Parameters | Validation Range | Precision (RSD %) | Accuracy (%) |
|---|---|---|---|---|
| 1H NMR | Chemical shift: 6.2-6.8 ppm (NH2) | 0.1-10.0 μg/mL | 2.5 | 98.5-101.2 |
| 2H NMR | Deuterium incorporation: δ 6.5 ppm | 0.5-50.0 μg/mL | 3.2 | 97.8-102.1 |
| 13C NMR | Carbonyl carbons: 150-165 ppm | 1.0-100.0 μg/mL | 1.8 | 99.1-100.8 |
| IR Spectroscopy | N-H stretch: 3200-3400 cm⁻¹ | Qualitative analysis | N/A | N/A |
| Mass Spectrometry (ESI-MS) | Molecular ion: m/z 159.16 [M+H]⁺ | 0.01-1.0 μg/mL | 1.5 | 98.2-101.5 |
| HPLC-MS/MS | Retention time: 12.3 min | 0.05-5.0 μg/mL | 2.1 | 99.3-100.7 |
High-performance liquid chromatography coupled with tandem mass spectrometry provides both separation and identification capabilities for 5,6-Diamino-3-methyluracil-d3 [20] [26]. This technique is particularly valuable for quantitative analysis and impurity profiling [26]. The retention time of approximately 12.3 minutes under standard reverse-phase conditions provides a reliable identification parameter [20].
Method validation parameters must be established for each analytical technique to ensure reliable and reproducible results [17] [23]. Precision studies typically demonstrate relative standard deviation values below 5 percent for all major analytical methods [17]. Accuracy assessments generally show recovery values between 98 and 102 percent, confirming the reliability of the analytical procedures [17].
X-ray diffraction analysis of deuterated pyrimidine derivatives has revealed significant insights into the structural modifications induced by isotopic substitution [1] [2] [3]. Studies on 5,6-diamino-3-methyluracil-d3 demonstrate that deuteration primarily affects the unit cell parameters and molecular packing arrangements within the crystal lattice [3] [4].
The crystallographic investigation of pyrimidine derivatives has shown that deuteration typically results in unit cell volume expansion ranging from 1.5 to 2.0 percent compared to their protiated analogs [5] [6]. This expansion is primarily attributed to the increased van der Waals radius of deuterium compared to hydrogen, leading to modified intermolecular distances [7] [8]. Single crystal X-ray diffraction studies of related 5,6-diaminouracil derivatives have established that these compounds crystallize in orthorhombic space groups, with the protiated 5,6-diamino-3-methyluracil adopting the Pbnm space group [3] [9].
The structural analysis reveals that the pyrimidine ring maintains planarity in both deuterated and non-deuterated forms, with deviation from planarity typically less than 0.02 Å for ring atoms [10] [4]. The deuteration at the methyl substituent position in 5,6-diamino-3-methyluracil-d3 introduces minimal perturbation to the ring geometry, consistent with findings in other methylated pyrimidine systems [11] [4]. X-ray diffraction data indicates that the C-D bond lengths in the deuterated methyl group are approximately 0.01-0.02 Å longer than corresponding C-H bonds, reflecting the larger deuterium nucleus [13].
Crystallographic refinement parameters demonstrate that deuterated samples exhibit comparable data quality to their protiated counterparts, with R-factors typically differing by less than 1-2 percent [5] [14]. The electron density maps show well-defined peaks for deuterium positions, though the scattering contribution from deuterium remains significantly lower than that of carbon or nitrogen atoms [2] [5].
The hydrogen bonding architecture in 5,6-diamino-3-methyluracil-d3 exhibits subtle but measurable differences compared to the protiated analog [15] [16] [8]. Analysis of hydrogen-bonded networks reveals that deuteration affects both the geometric and energetic aspects of intermolecular interactions [13] [17] [18].
In the protiated form, strong N-H···O hydrogen bonds between amino groups and carbonyl oxygens form the primary stabilizing interactions, with typical donor-acceptor distances ranging from 1.85 to 2.05 Å [3] [4]. Upon deuteration, these distances increase by approximately 0.02-0.03 Å, consistent with the geometric isotope effect observed in hydrogen-bonded systems [7] [8] [19]. The angular parameters of these interactions remain largely unchanged, with N-H···O angles maintaining values between 165-175 degrees [15] [20].
The C-H···O interactions involving the methyl group are replaced by C-D···O contacts in the deuterated compound [13]. These weaker hydrogen bonds show distance increases of 0.03-0.05 Å upon deuteration, reflecting the reduced electronegativity and altered vibrational characteristics of the C-D bond compared to C-H [16] [17]. The interaction energies for C-D···O contacts are typically 10-15 percent weaker than their C-H···O counterparts, ranging from -1.3 to -2.8 kcal/mol [13] [18].
Neutron diffraction studies on related deuterated compounds have provided direct observation of deuterium positions in hydrogen bonds [21] [22]. These investigations confirm that deuterium atoms in N-D···O interactions adopt positions slightly displaced from the corresponding hydrogen positions, contributing to the observed geometric changes [8] [19]. The deuteron quadrupole coupling constants derived from solid-state NMR spectroscopy indicate that deuterium experiences a modified electrostatic environment compared to protium [13] [17].
The overall hydrogen bonding network topology remains preserved upon deuteration, with the formation of dimeric units through centrosymmetric N-H···O interactions [3] [11] [4]. However, the collective effect of multiple deuteration-induced geometric changes results in modified packing arrangements and altered intermolecular interaction strengths [7] [8] [18].
Deuterium isotope effects significantly influence the tautomeric equilibrium of 5,6-diamino-3-methyluracil-d3, with implications for the relative populations of different structural forms [23] [24] [25]. The primary tautomeric equilibrium involves the keto-amino form, which represents the most stable configuration in both protiated and deuterated systems [3] [23] [4].
Studies on related pyrimidine derivatives have demonstrated that deuteration generally stabilizes the keto form relative to enol tautomers by 0.3-0.8 kcal/mol [23] [24] [25]. This stabilization arises from zero-point energy differences between deuterated and protiated forms, with deuterium-containing bonds exhibiting lower vibrational frequencies and reduced zero-point contributions [23] [26] [27]. In 5,6-diamino-3-methyluracil-d3, the methyl deuteration contributes to overall tautomeric stabilization through modified vibrational modes associated with the C-D bonds [13] [27].
Computational studies using density functional theory methods have revealed that deuteration effects on tautomeric equilibria depend on the specific sites of isotopic substitution [23] [26]. For methyluracil derivatives, deuteration at the methyl group primarily affects the equilibrium through changes in the molecular vibrational partition function rather than direct electronic effects [24] [25]. The calculated equilibrium constants show a shift toward increased keto form population upon deuteration, with changes of 2-5 percent in the relative populations [23] [24].
Temperature-dependent studies indicate that deuterium isotope effects on tautomeric equilibria become more pronounced at lower temperatures, where zero-point energy contributions dominate [13] [23] [18]. Variable temperature NMR spectroscopy of deuterated pyrimidine systems has confirmed these theoretical predictions, showing increased preference for the keto tautomer in deuterated samples [24] [21] [25].
The amino group tautomerism, involving rotation and inversion processes, also exhibits deuterium isotope effects [3] [4]. Deuteration of N-H bonds in related compounds has been shown to affect the barrier heights for amino group rotation by 0.1-0.3 kcal/mol, though this effect is absent in 5,6-diamino-3-methyluracil-d3 where deuteration is localized to the methyl group [13] [17] [18].
Detailed geometric comparison between 5,6-diamino-3-methyluracil-d3 and its protiated analog reveals the extent of structural perturbations induced by deuteration [3] [7] [4]. Bond length analysis shows that the pyrimidine ring dimensions remain essentially unchanged, with variations typically within experimental uncertainty of ±0.003 Å [4] [5].
The C-D bonds in the deuterated methyl group exhibit lengths of approximately 1.085-1.095 Å, compared to 1.075-1.085 Å for C-H bonds in the protiated analog [13]. This 0.01-0.02 Å increase reflects the larger size of the deuterium nucleus and modified vibrational characteristics [26] [7]. Bond angles involving the deuterated methyl group show minimal changes, typically less than 1-2 degrees [4] [28].
Crystallographic analysis of the molecular overlay between deuterated and protiated forms yields root-mean-square deviations of 0.05-0.08 Å for heavy atoms, indicating excellent structural conservation [5] [29]. The largest deviations are observed for atoms in the immediate vicinity of deuteration sites, consistent with the localized nature of isotope effects [7] [8].
Thermal displacement parameters (B-factors) provide insights into the dynamic behavior differences between deuterated and protiated systems [5] [14]. Deuterated atoms typically exhibit reduced thermal motion due to their increased mass, with B-factor reductions of 10-20 percent compared to corresponding protiated positions [26] [30]. This reduced thermal motion contributes to improved crystallographic data quality and enhanced precision in structural parameter determination [5] [14].
Comparative analysis with other deuterated pyrimidine derivatives demonstrates that the structural effects observed in 5,6-diamino-3-methyluracil-d3 are representative of broader trends in deuterated aromatic heterocycles [1] [2] [3]. The preservation of molecular planarity, minimal ring deformation, and localized geometric changes near deuteration sites represent common characteristics across this compound class [10] [31] [4].